

Angiotensin (1-9): A Comprehensive Technical Guide to its Cardiovascular Effects

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Compound of Interest

Compound Name: Angiotensin (1-9)

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Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its classical ACE/Angiotensin II/AT1R axis being a primary target for cardiovascular therapeutics. However, a counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial protective pathway. Within this axis, **Angiotensin (1-9)** [Ang-(1-9)], a peptide generated from Angiotensin I by ACE2, is gaining recognition for its significant cardioprotective effects. This technical guide provides an in-depth review of the physiological actions of Ang-(1-9) on the cardiovascular system. We consolidate quantitative data from key studies, detail experimental methodologies, and present signaling pathways to offer a comprehensive resource for researchers exploring the therapeutic potential of this vasoactive peptide.

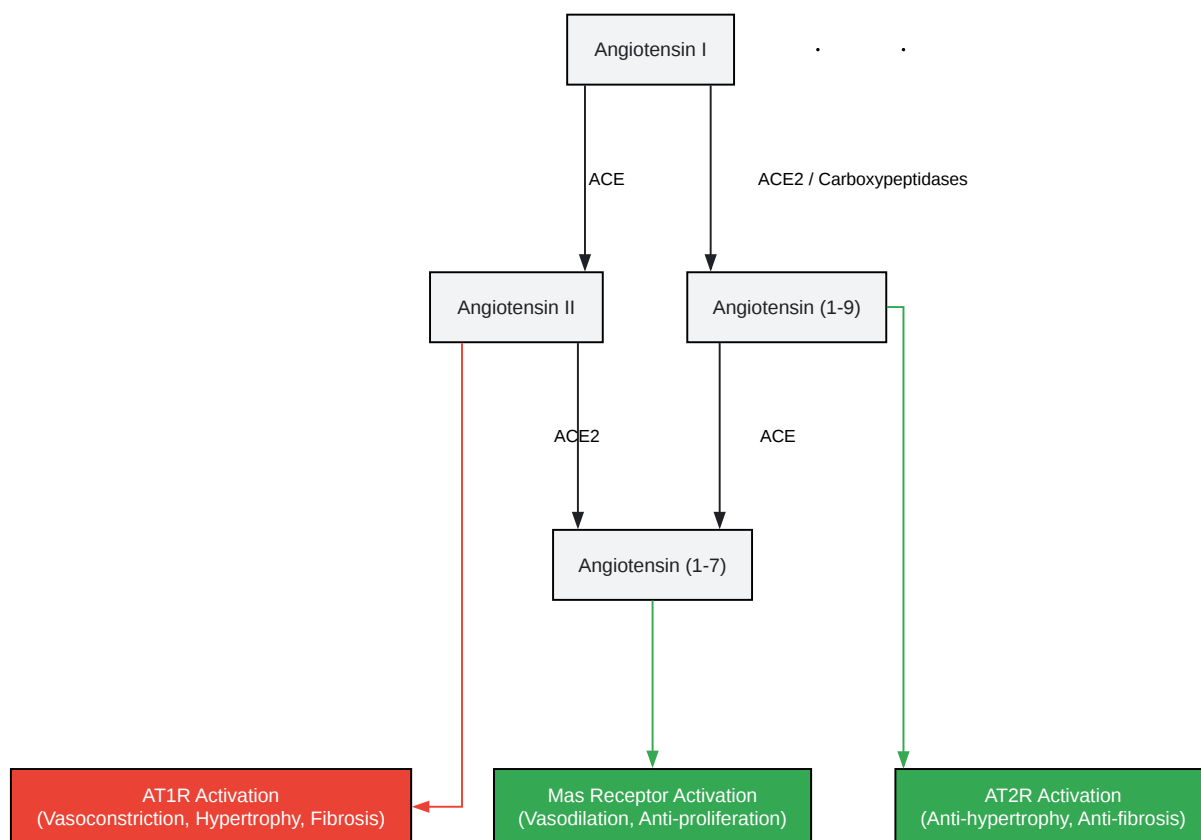
Introduction to the Renin-Angiotensin System and Angiotensin (1-9)

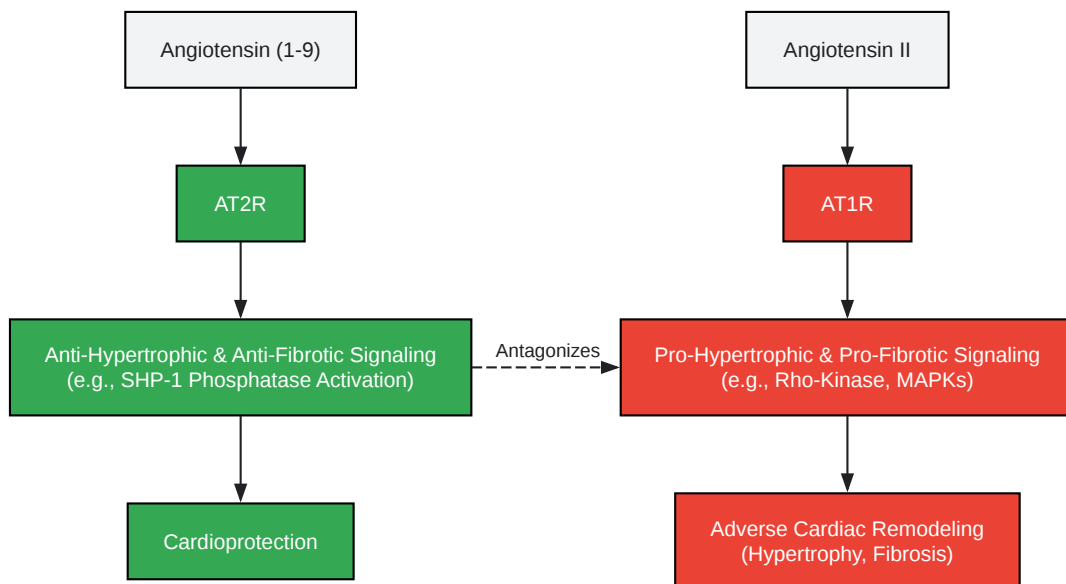
The Renin-Angiotensin System (RAS) is fundamental to the control of blood pressure and cardiovascular function.^{[1][2]} The classical axis involves the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of this pathway, mediates its well-known vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mainly through the Angiotensin Type 1 Receptor (AT1R).^[2]

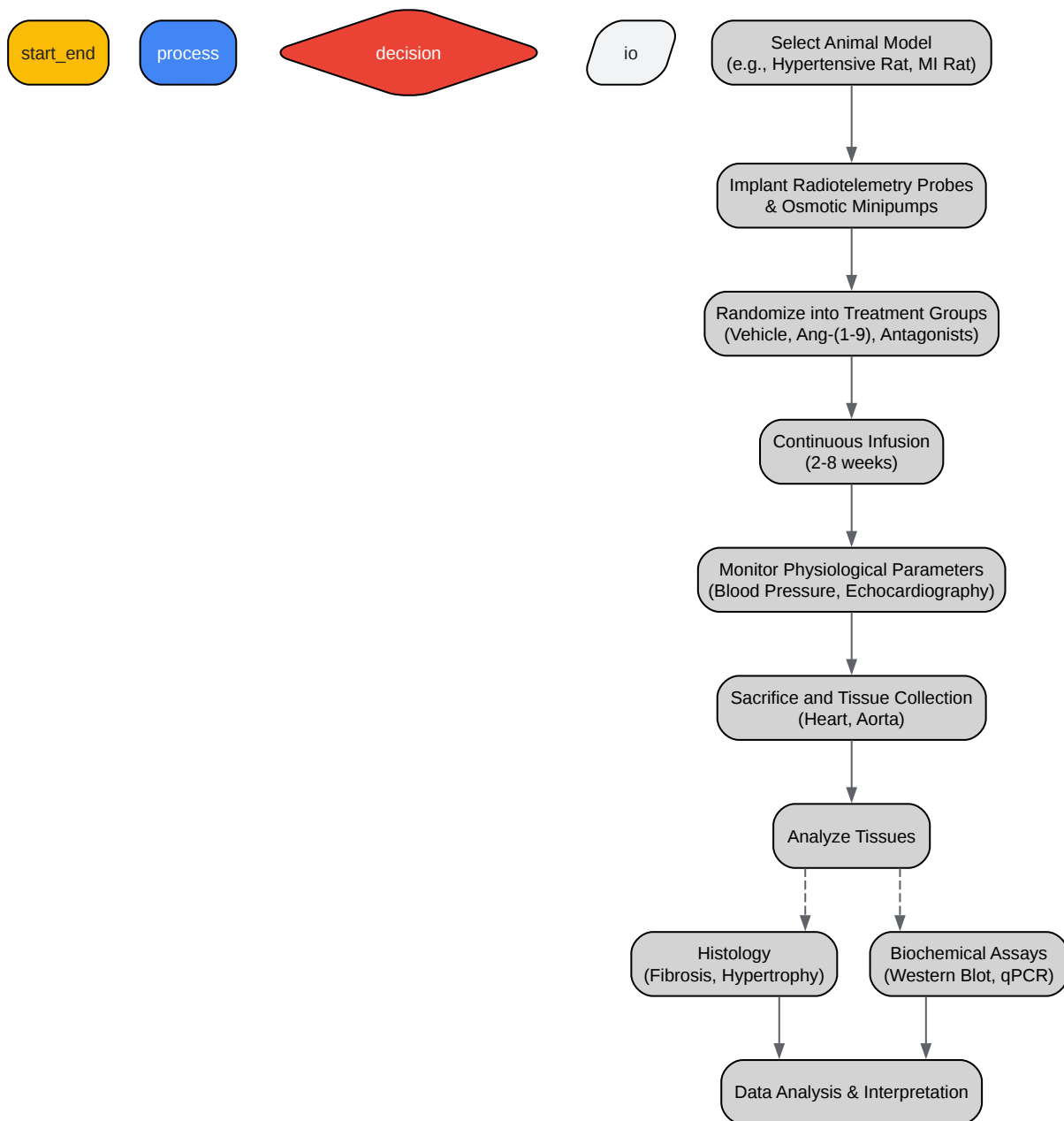
In 2000, the discovery of ACE2, a homolog of ACE, unveiled a counter-regulatory arm of the RAS.[3][4] ACE2 functions primarily as a carboxypeptidase, converting Ang II to the vasodilator peptide Angiotensin (1-7), which acts on the Mas receptor.[4][5] Additionally, ACE2 cleaves Ang I to form the nine-amino-acid peptide **Angiotensin (1-9)**. [5][6][7] While initially considered an intermediate peptide, recent evidence demonstrates that Ang-(1-9) is a biologically active molecule with distinct cardiovascular effects, primarily mediated by the Angiotensin Type 2 Receptor (AT2R).[3][8][9] This guide focuses on the formation, signaling, and physiological functions of Ang-(1-9), highlighting its role in antagonizing the detrimental effects of the classical RAS.

Formation and Metabolism of Angiotensin (1-9)

Ang-(1-9) is generated from Ang I through the action of several carboxypeptidase-type enzymes, most notably ACE2.[5][7] The catalytic efficiency of ACE2 is significantly higher for Ang II than for Ang I, making the conversion of Ang II to Ang-(1-7) the predominant pathway.[5][10] However, the formation of Ang-(1-9) from Ang I is a crucial step, especially under conditions where ACE is inhibited, leading to an accumulation of Ang I substrate.[6] Once formed, Ang-(1-9) can be further metabolized by ACE, which cleaves a dipeptide from its C-terminus to produce Ang-(1-7).[6][9][11] This metabolic cascade positions Ang-(1-9) as a key intermediate that can either exert its own biological effects or serve as a precursor to another protective peptide.







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References

- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin1-9 antagonises pro-hypertrophic signalling in cardiomyocytes via the angiotensin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights and therapeutic perspectives of angiotensin-(1-9) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme 2 (ACE2), SARS-CoV-2 and the pathophysiology of coronavirus disease 2019 (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalrip.com [journalrip.com]
- 8. Adenoviral Delivery of Angiotensin-(1-7) or Angiotensin-(1-9) Inhibits Cardiomyocyte Hypertrophy via the Mas or Angiotensin Type 2 Receptor | PLOS One [journals.plos.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Targeting the Degradation of Angiotensin II with Recombinant ACE2: Prevention of Angiotensin II-dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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